molecular formula C19H14ClN3O2S B2401631 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide CAS No. 893967-44-7

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide

Cat. No.: B2401631
CAS No.: 893967-44-7
M. Wt: 383.85
InChI Key: LOPNEICKJKTPMX-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of imidazothiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, which includes a chloro-substituted benzamide and an imidazothiazole moiety, makes it a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the imidazothiazole core, which is achieved through the reaction of aminothiazole with bromoacetophenone under basic conditions . This intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using a dehydrating agent such as EDC-HOBt-DIPEA (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where each reactor performs a specific step in the synthesis without the need for intermediate isolation . This method not only improves the overall yield but also reduces production time and costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated imidazothiazole rings.

    Substitution: Derivatives with substituted benzamide moieties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazothiazole derivatives. Its chloro and methoxy substituents contribute to its enhanced anticancer properties and make it a valuable compound for further research and development .

Properties

IUPAC Name

5-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-25-17-6-5-13(20)10-15(17)18(24)21-14-4-2-3-12(9-14)16-11-23-7-8-26-19(23)22-16/h2-11H,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPNEICKJKTPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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